Arclofenin

Descripción general

Descripción

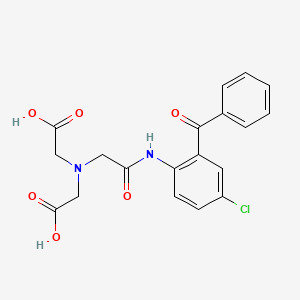

Arclofenin es un compuesto químico con la fórmula molecular C19H17ClN2O6. Pertenece a la clase de las benzofenonas y es conocido por sus diversas aplicaciones en investigación científica e industria. El compuesto se caracteriza por su estructura compleja, que incluye un grupo benzoílo, un grupo cloroanilino y un grupo carboximetilamino.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Arclofenin se sintetiza a través de una serie de reacciones químicas que involucran ácido nitrilotriacético. El proceso comienza con la reacción del ácido nitrilotriacético con reactivos apropiados para formar los compuestos intermedios, que luego se hacen reaccionar para producir this compound. Las condiciones de reacción específicas, como la temperatura, la presión y los catalizadores, se controlan cuidadosamente para garantizar el rendimiento y la pureza deseados del producto final .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound involucra reactores químicos a gran escala y técnicas avanzadas de purificación. El proceso se optimiza para maximizar la eficiencia y minimizar los residuos. El uso de sistemas automatizados y la monitorización continua garantizan una calidad consistente y el cumplimiento de las normas de seguridad.

Análisis De Reacciones Químicas

Tipos de Reacciones: Arclofenin experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: El compuesto se puede reducir para obtener formas reducidas específicas.

Sustitución: this compound puede participar en reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Applications in Hepatobiliary Imaging

2.1 Mechanism of Action

Arclofenin functions by mimicking the natural substrates of hepatocytes, allowing for visualization of liver function through gamma camera imaging. The compound is taken up by liver cells and excreted into the bile, making it useful for assessing liver function and diagnosing conditions such as cholestasis or liver cirrhosis.

2.2 Comparative Studies

A study evaluated this compound against other hepatobiliary agents like 99mTc-Disofenin and 99mTc-Lidofenin. The results indicated that this compound exhibited similar pharmacokinetics to Disofenin, with comparable blood pool retention and liver washout rates. These findings suggest that this compound is a suitable alternative for hepatobiliary imaging, particularly in cases where traditional agents may not be optimal due to patient-specific factors .

| Agent | Blood Pool Retention | Liver Washout Rate | Clinical Evaluation (n=14) |

|---|---|---|---|

| 99mTc-Arclofenin | Comparable to Disofenin | Comparable to Disofenin | Effective for liver function studies |

| 99mTc-Disofenin | Baseline | Baseline | Standard reference |

| 99mTc-Lidofenin | Varies | Varies | Less preferred in certain cases |

Potential Therapeutic Applications

Emerging research suggests that this compound may have applications beyond imaging, particularly in targeted therapies for liver diseases. Its ability to be selectively taken up by liver cells opens avenues for developing targeted drug delivery systems.

3.1 Case Studies

In a clinical setting, a crossover study involving patients with impaired liver function demonstrated that administering this compound not only provided diagnostic insights but also facilitated the assessment of therapeutic interventions aimed at improving liver health .

Research Findings and Insights

Recent investigations into the efficacy of this compound have highlighted its potential as a dual-purpose agent—both as a diagnostic tool and as a candidate for therapeutic applications in hepatobiliary disorders. The following points summarize key research findings:

- Efficacy in Imaging : Studies confirm that this compound provides reliable imaging results comparable to established agents.

- Safety Profile : Clinical evaluations indicate that this compound has a favorable safety profile with minimal adverse effects reported during studies.

- Future Research Directions : Ongoing research aims to explore the use of this compound in combination therapies targeting specific hepatic conditions.

Mecanismo De Acción

El mecanismo de acción de arclofenin implica su interacción con objetivos moleculares y vías específicas. El compuesto se une a ciertas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específico de uso.

Comparación Con Compuestos Similares

Arclofenin se puede comparar con otros derivados de la benzofenona, como:

Benzofenona: Un compuesto más simple con características estructurales similares pero aplicaciones diferentes.

Alclofenac: Otro derivado de la benzofenona con propiedades antiinflamatorias.

Singularidad: La combinación única de grupos funcionales de this compound y su reactividad específica lo hacen distinto de otros compuestos similares. Su versatilidad en diversas reacciones químicas y aplicaciones lo distingue en el campo de la investigación científica .

Actividad Biológica

Arclofenin, a radiopharmaceutical agent, has garnered attention for its potential applications in hepatobiliary imaging and function studies. This article delves into the biological activity of this compound, examining its pharmacokinetics, efficacy in clinical settings, and comparative studies with other agents.

Overview of this compound

This compound is identified as a technetium-99m (99mTc) labeled compound, primarily used for imaging liver function. Its chemical structure is characterized as N-N′-2-benzoyl-4-chlorophenyl)carbamoylmethyl) imino diacetic acid, which allows it to interact effectively with hepatocytes during imaging procedures.

The biological activity of this compound is closely linked to its pharmacokinetic properties. Studies have shown that this compound exhibits comparable distribution kinetics to other hepatobiliary agents like 99mTc-Disofenin. The following table summarizes key pharmacokinetic parameters observed in various studies:

| Parameter | This compound | 99mTc-Disofenin |

|---|---|---|

| Blood Pool Retention | Similar | Similar |

| Liver/Heart Ratio | Comparable | Comparable |

| Liver Washout | Comparable | Comparable |

| Hepatic Extraction Efficiency | High | High |

These findings suggest that this compound is effective in imaging liver function, with a high hepatic extraction efficiency (HEE) that correlates well with histological assessments of liver health.

Comparative Studies

A notable study involved crossover patient evaluations comparing this compound with 99mTc-Disofenin. The results indicated that both agents have similar blood pool retention and liver washout characteristics, making this compound a suitable alternative for hepatobiliary function studies .

Additionally, animal model studies have demonstrated that the uptake of this compound is not significantly affected by the presence of bilirubin, a common challenge in hepatobiliary imaging . This characteristic enhances its utility in clinical scenarios where bilirubin levels may complicate the interpretation of imaging results.

Case Studies and Clinical Applications

Several case studies have highlighted the application of this compound in clinical settings. For instance, a study involving patients with varying degrees of liver dysfunction showed that this compound could effectively differentiate between healthy and impaired liver function based on imaging results .

The following case study illustrates the practical application of this compound:

Case Study: Evaluation of Hepatobiliary Function Using this compound

- Patient Demographics : 14 patients with suspected hepatobiliary disorders.

- Methodology : Patients received an injection of 99mTc-Arclofenin followed by gamma camera imaging.

- Findings : The imaging results allowed for accurate assessment of liver function and identification of abnormalities such as cirrhosis and fatty liver disease.

Propiedades

IUPAC Name |

2-[[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDLMFOYXOFYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236112 | |

| Record name | Arclofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87071-16-7 | |

| Record name | Arclofenin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arclofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCLOFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN145A0SVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.